molecular formula C8H16O3Si B14366450 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane CAS No. 92477-68-4

3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane

Cat. No.: B14366450
CAS No.: 92477-68-4
M. Wt: 188.30 g/mol
InChI Key: OERGSTIXJWIKFF-UHFFFAOYSA-N
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Description

3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound contains silicon, oxygen, and carbon atoms arranged in a specific configuration, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with various reagents. One notable method includes the reaction with N-benzyltriphenylphosphinimine, which yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include fluoride ions, which can attack the silicon or germanium atoms in the compound, leading to the loss of isoprene or butadiene . The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include 1,3-butadiene and various disilacyclohexanes, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. For example, the reaction with N-benzyltriphenylphosphinimine involves the formation of dimethylsilanone, which then reacts with 2,2-dimethyl-4-vinylsilaoxetane . This mechanism highlights the compound’s reactivity and potential for forming complex products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is unique due to its specific arrangement of silicon, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form complex products makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

92477-68-4

Molecular Formula

C8H16O3Si

Molecular Weight

188.30 g/mol

IUPAC Name

3,3-diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H16O3Si/c1-3-9-12(10-4-2)5-7-8(6-12)11-7/h7-8H,3-6H2,1-2H3

InChI Key

OERGSTIXJWIKFF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(CC2C(C1)O2)OCC

Origin of Product

United States

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